![molecular formula C21H25BN2O2 B8236742 2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzo[d]imidazole core substituted with an ethyl group and a boronic acid derivative, making it a valuable candidate for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the boronic acid derivative. This can be achieved through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate phenyl derivatives under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating biologically active compounds.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool for understanding biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with certain enzymes and proteins, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways: The compound targets specific enzymes and proteins involved in various biological processes. By binding to these targets, it can modulate their activity and influence cellular functions.
Comparison with Similar Compounds
Boronic Acid Derivatives: Similar compounds include other boronic acid derivatives, which share the boronic acid functional group.
Benzo[d]imidazole Derivatives: Compounds with similar benzo[d]imidazole cores are also structurally related.
Uniqueness: What sets 2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole apart is its specific substitution pattern, which provides unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-ethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O2/c1-6-19-23-17-9-7-8-10-18(17)24(19)16-13-11-15(12-14-16)22-25-20(2,3)21(4,5)26-22/h7-14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSCYDISUTZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4N=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)
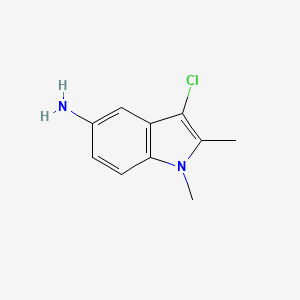
![1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B8236678.png)
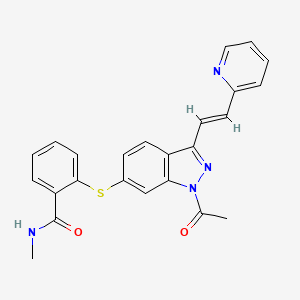
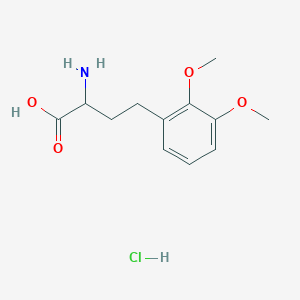
![methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8236691.png)
![5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8236704.png)
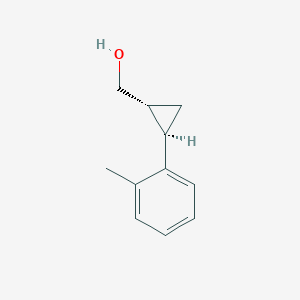
![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)
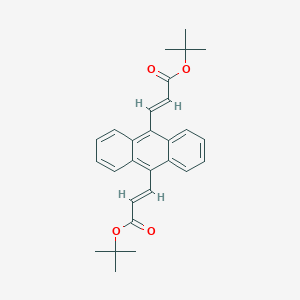
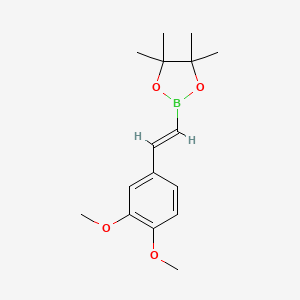
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)
![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)
![5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B8236770.png)
